4,5-diiodo-2-propyl-1H-imidazole chemical structure and properties
4,5-diiodo-2-propyl-1H-imidazole chemical structure and properties
An In-depth Technical Guide to 4,5-diiodo-2-propyl-1H-imidazole: Structure, Properties, and Potential Applications
Disclaimer: A comprehensive literature search reveals a scarcity of direct experimental data for 4,5-diiodo-2-propyl-1H-imidazole. This guide has been constructed by leveraging data from closely related analogous compounds to provide scientifically grounded estimations of its properties and synthesis. The information herein should be regarded as a foundational resource to guide further experimental investigation.
Introduction
Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] The introduction of halogen atoms, such as iodine, and alkyl groups onto the imidazole ring can significantly modulate its physicochemical properties, including lipophilicity, steric profile, and electronic distribution. These modifications, in turn, can profoundly influence the compound's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route, and potential applications of 4,5-diiodo-2-propyl-1H-imidazole for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of 4,5-diiodo-2-propyl-1H-imidazole consists of a central five-membered imidazole ring substituted with two iodine atoms at positions 4 and 5, and a propyl group at position 2.
Predicted Physicochemical Properties
| Property | 4,5-diiodo-1H-imidazole | 2-propyl-1H-imidazole | 4,5-diiodo-2-phenyl-1H-imidazole | 4,5-diiodo-2-propyl-1H-imidazole (Predicted) |
| Molecular Formula | C₃H₂I₂N₂[5] | C₆H₁₀N₂[6] | C₉H₆I₂N₂[7] | C₆H₈I₂N₂ |
| Molecular Weight | 319.87 g/mol [5] | 110.16 g/mol [6] | 395.97 g/mol [7] | 361.97 g/mol |
| Monoisotopic Mass | 319.83074 Da[5] | 110.08440 Da[6] | 395.86204 Da[7] | 361.87739 Da |
| XLogP3 | 1.4[5] | 1.3[6] | 3.8[7] | ~2.5 - 3.0 |
| Hydrogen Bond Donor Count | 1[8] | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1[8] | 1 | 1 | 1 |
| Rotatable Bond Count | 0[8] | 2 | 1 | 2 |
| Appearance | Solid[9] | - | - | Predicted to be a solid |
Synthesis of 4,5-diiodo-2-propyl-1H-imidazole
While a specific protocol for the synthesis of 4,5-diiodo-2-propyl-1H-imidazole has not been reported, a plausible and efficient synthetic route can be proposed based on established methods for the iodination of imidazoles.[9] A potential two-step synthesis is outlined below, starting from the commercially available 2-propyl-1H-imidazole.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4,5-diiodo-2-propyl-1H-imidazole.
Step-by-Step Experimental Protocol
Step 1: Iodination of 2-propyl-1H-imidazole
This procedure is adapted from the general method for the iodination of the imidazole ring.[9]
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Materials:
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2-propyl-1H-imidazole
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Iodine (I₂)
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Sodium hydroxide (NaOH)
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Dioxane (or another suitable organic solvent)
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Water
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Hydrochloric acid (HCl) for neutralization
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-
Procedure:
-
Dissolve 2-propyl-1H-imidazole in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution. The base is crucial for the deprotonation of the imidazole nitrogen, facilitating the electrophilic substitution.
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In a separate flask, prepare a solution of iodine.
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Slowly add the iodine solution to the 2-propyl-1H-imidazole solution with vigorous stirring at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Allow the reaction mixture to stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7.
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The crude product is expected to precipitate out of the solution. Collect the solid by filtration.
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Step 2: Purification
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Procedure:
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The collected crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4,5-diiodo-2-propyl-1H-imidazole as a purified solid.
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Alternatively, column chromatography can be employed for purification if necessary.
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Spectroscopic Properties (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the imidazole ring). A broad singlet corresponding to the N-H proton of the imidazole ring would also be anticipated.
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¹³C NMR: The carbon NMR spectrum should display signals for the three distinct carbons of the propyl group and three signals for the imidazole ring carbons. The carbons bearing the iodine atoms (C4 and C5) are expected to be significantly shifted downfield.
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Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 361.97 g/mol .
Potential Applications in Drug Development
The imidazole scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[2][4] The introduction of two iodine atoms and a propyl group in 4,5-diiodo-2-propyl-1H-imidazole suggests several potential avenues for its application in drug discovery.
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Antimicrobial and Antifungal Activity: Many halogenated imidazole derivatives exhibit potent antimicrobial and antifungal activities.[10] The presence of iodine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
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Anticancer Activity: Imidazole-based compounds have been investigated as anticancer agents, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[2]
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Antiviral Activity: The imidazole nucleus is present in several antiviral drugs.[4] Substituted imidazoles can interfere with viral replication processes.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The imidazole core of 4,5-diiodo-2-propyl-1H-imidazole could potentially act as a scaffold for designing kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
Detailed toxicological data for 4,5-diiodo-2-propyl-1H-imidazole is not available. However, based on the safety information for related imidazole derivatives, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
4,5-diiodo-2-propyl-1H-imidazole is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its synthesis and potential applications based on the known properties of analogous compounds. The predicted characteristics suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further experimental validation of its synthesis, properties, and biological activities is warranted.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Diiodo-2-phenyl-1H-imidazole. Retrieved from [Link]
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- ResearchGate. (n.d.). The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study.
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PubChem. (n.d.). 2-Propylimidazole. Retrieved from [Link]
- ResearchGate. (2025). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles.
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